molecular formula C16H15NO3 B2702339 N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide CAS No. 712271-19-7

N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B2702339
CAS No.: 712271-19-7
M. Wt: 269.3
InChI Key: RLHKORHHVTXTDX-UHFFFAOYSA-N
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Description

N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the 3,4-dihydro-2H-1,5-benzodioxepine family, a scaffold known for its presence in compounds with diverse biological activities. The molecule features a benzodioxepine core, a seven-membered ring system containing two oxygen atoms, fused to a benzene ring and substituted with a carboxamide group linking to a phenyl ring. This structure is a key intermediate and valuable building block for the synthesis of more complex molecules. Compounds based on the 3,4-dihydro-2H-1,5-benzodioxepine structure have been investigated for various therapeutic applications. Research indicates that carboxamide derivatives incorporating similar heterocyclic systems, such as 1,4-benzodioxine, have been identified as inhibitors of poly(ADP-ribose) polymerase 1 (PARP1), a well-established target in anticancer drug discovery . Furthermore, structurally related dihydroisoquinoline-carboxamide analogs have demonstrated potent inhibitory activity against monoamine oxidase (MAO) and butyrylcholinesterase (BChE), suggesting potential for this chemotype in the development of multi-target directed ligands for complex neurodegenerative diseases and depression . The 1,5-benzodioxepine core is also featured in patented compounds investigated as prokineticin receptor antagonists, indicating its relevance in neurological and psychiatric disorder research . This product is provided for research purposes as a valuable scaffold for structure-activity relationship (SAR) studies, library synthesis, and screening campaigns aimed at discovering new bioactive molecules. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-16(17-13-5-2-1-3-6-13)12-7-8-14-15(11-12)20-10-4-9-19-14/h1-3,5-8,11H,4,9-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHKORHHVTXTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732376
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenylamine derivative with a benzodioxepine precursor. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides or amines.

Scientific Research Applications

N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity The 4-cyanophenyl analog () introduces a polar cyano group, which may enhance solubility and binding affinity to polar enzyme pockets compared to the parent compound’s unsubstituted phenyl group. The benzoxadiazole sulfonamide derivative () incorporates a sulfonamide group and a benzoxadiazole moiety, which are common in protease inhibitors and anti-infective agents. The benzofuran analog () replaces the phenyl group with a 3-methyl-2-benzofuran, a structural feature associated with enhanced metabolic stability in other drug candidates .

Synthetic Accessibility

  • The synthesis of benzodioxepine carboxamides typically involves cyclization and amidation steps. highlights methods for dithiazepine derivatives, suggesting that similar strategies could apply to benzodioxepines, though yields and purity may vary with substituent complexity .

Biological Activity

N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide (commonly referred to as N-phenyl benzodioxepine) is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Before delving into the biological activities, it is essential to understand the chemical properties of this compound:

PropertyValue
CAS Number 67869-90-3
Molecular Formula C10H10O3
Molecular Weight 178.19 g/mol
IUPAC Name N-(7-carboxamide)-3,4-dihydro-2H-1,5-benzodioxepine
InChI Key LCSVYSVGXQQHSI-UHFFFAOYSA-N

The biological activity of N-phenyl benzodioxepine is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. Inhibition of DPP-IV can enhance insulin sensitivity and lower blood glucose levels, making it a candidate for diabetes treatment .
  • Antioxidant Activity : Research indicates that compounds within the benzodioxepine family exhibit antioxidant properties. This activity helps mitigate oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
  • Neuroprotective Effects : Some studies suggest that benzodioxepines may have neuroprotective effects against neurodegenerative diseases. This is likely due to their ability to modulate neurotransmitter systems and reduce inflammation in neural tissues .

Antidiabetic Activity

A study highlighted the effectiveness of derivatives of benzodioxepines in inhibiting DPP-IV activity. For instance, a specific derivative demonstrated over 80% inhibition at a dosage of 3 mg/kg within 24 hours, comparable to established antidiabetic drugs like omarigliptin .

Antioxidant Properties

In vitro assays on various benzodioxepine derivatives have shown significant antioxidant activity. For example, the compounds were tested using DPPH and ABTS assays, demonstrating their potential as natural antioxidants that could be beneficial in preventing oxidative damage in cells .

Case Study 1: DPP-IV Inhibitors

In a recent study focusing on the design of DPP-IV inhibitors derived from natural products, several derivatives including N-phenyl benzodioxepine were synthesized and tested for their potency. The most promising compound showed an IC50 value around 2.0 nM, indicating strong potential for therapeutic use in managing type 2 diabetes .

Case Study 2: Neuroprotection

Another investigation assessed the neuroprotective effects of benzodioxepine derivatives in models of Alzheimer's disease. The results indicated that these compounds could significantly reduce amyloid-beta toxicity in neuronal cells, suggesting a mechanism by which they may protect against cognitive decline associated with aging .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, and what reagents are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions between the benzodioxepine core and a phenylcarboxamide group. Key reagents include:

  • Activating agents : Carbodiimides (e.g., EDC, DCC) or LiH for amide bond formation.
  • Solvents : Polar aprotic solvents like DMF or DMSO to enhance reactivity.
  • Bases : Na₂CO₃ or triethylamine to maintain pH during reaction .
  • Example Protocol : React 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid with aniline derivatives in DMF using LiH as a base at 60–80°C for 12–24 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substitution patterns (e.g., phenyl group integration in 1H^1H-NMR, carbonyl signals in 13C^{13}C-NMR).
  • HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water gradient).
  • Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+^+ peaks).
  • X-ray crystallography : Resolve crystal structure for absolute configuration validation (if crystallizable) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates.
  • Waste disposal : Follow institutional guidelines for halogenated/organic waste.
  • Emergency procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid skin contact (S24/25 guidelines) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors).
  • MD simulations : Run GROMACS or AMBER to study binding stability over time.
  • QSAR models : Corrogate substituent effects (e.g., phenyl vs. halogenated analogs) on activity .
  • Example : Docking studies with cytochrome P450 isoforms could predict metabolic stability .

Q. What strategies resolve contradictions in bioactivity data across different assays?

  • Methodological Answer :

  • Assay standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines).
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorometric vs. colorimetric readouts).
  • Control experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark activity .
  • Data normalization : Use Z-factor or signal-to-noise ratios to quantify assay reliability .

Q. How can green chemistry principles be applied to improve the synthesis of this compound?

  • Methodological Answer :

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids.
  • Catalyst optimization : Use immobilized lipases or recyclable Pd catalysts for coupling steps.
  • Waste reduction : Employ flow chemistry to minimize solvent use .
  • Example : Microwave-assisted synthesis reduces reaction time and energy consumption .

Q. What analytical challenges arise in detecting degradation products or isomers?

  • Methodological Answer :

  • LC-MS/MS : Identify hydrolytic degradation products (e.g., free carboxylic acid or aniline).
  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IB).
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to profile stability .

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